molecular formula C5HCl5O B15075194 2,3,4,4,5-Pentachlorocyclopent-2-en-1-one CAS No. 5659-47-2

2,3,4,4,5-Pentachlorocyclopent-2-en-1-one

Cat. No.: B15075194
CAS No.: 5659-47-2
M. Wt: 254.3 g/mol
InChI Key: OCLLQGWDUVFOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,4,5-Pentachlorocyclopent-2-en-1-one is a chlorinated cyclopentenone compound with the molecular formula C5HCl5O It is known for its unique structure, which includes five chlorine atoms attached to a cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4,5-Pentachlorocyclopent-2-en-1-one typically involves the chlorination of cyclopentenone derivatives. One common method includes the reaction of cyclopentenone with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction is carried out at low temperatures to ensure selective chlorination at the desired positions on the cyclopentenone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is monitored closely to prevent over-chlorination and to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4,5-Pentachlorocyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms and the formation of less chlorinated cyclopentenone derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated carboxylic acids, while reduction can produce partially dechlorinated cyclopentenones.

Scientific Research Applications

2,3,4,4,5-Pentachlorocyclopent-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex chlorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as an antimicrobial agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3,4,4,5-Pentachlorocyclopent-2-en-1-one involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s chlorinated structure plays a key role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,5-Pentachlorocyclopent-2-en-1-one
  • 2,5-Dibromo-2,3,4,5-tetrachlorocyclopent-2-en-1-one
  • 1-Bromo-2,3,4,5,6-pentachlorobenzene

Uniqueness

2,3,4,4,5-Pentachlorocyclopent-2-en-1-one is unique due to its specific arrangement of chlorine atoms on the cyclopentenone ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its high degree of chlorination and the presence of a cyclopentenone ring make it a valuable compound for various research applications.

Properties

CAS No.

5659-47-2

Molecular Formula

C5HCl5O

Molecular Weight

254.3 g/mol

IUPAC Name

2,3,4,4,5-pentachlorocyclopent-2-en-1-one

InChI

InChI=1S/C5HCl5O/c6-1-2(11)4(8)5(9,10)3(1)7/h4H

InChI Key

OCLLQGWDUVFOFT-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)C(=C(C1(Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.